molecular formula C9H15ClN4O2 B15261436 Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No.: B15261436
M. Wt: 246.69 g/mol
InChI Key: MTGYNPHHURZKHC-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound that features a pyrrolidine ring, a triazole ring, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyrrolidine moiety. The final step often involves esterification to introduce the ethyl ester group and subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can be compared with other compounds that have similar structural features, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Triazole derivatives: Compounds with a triazole ring are often studied for their antimicrobial and anticancer properties.

    Ethyl ester derivatives: These compounds are used in various chemical syntheses and may have similar reactivity. The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological and chemical properties.

Biological Activity

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound within the triazole class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H15ClN4O2C_9H_{15}ClN_4O_2 and a molecular weight of approximately 246.69 g/mol. The compound features a triazole ring fused with a pyrrolidine moiety, which enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with ethyl chloroacetate under basic conditions. This method allows for the formation of the desired product through a series of nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has shown potential against various pathogens:

PathogenMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureus0.125 μg/mL
Escherichia coli3.12 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.13–0.255 μg/mL

These findings suggest that this compound could serve as a lead candidate for developing new antibacterial agents.

Antioxidant Activity

The compound's structure allows it to interact with biological targets involved in oxidative stress pathways. It has been shown to modulate the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage. Compounds that inhibit this interaction are of interest for treating diseases associated with oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have documented the biological effects of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds exhibited enhanced activity against resistant strains of bacteria compared to conventional antibiotics like vancomycin .
  • Antioxidant Potential : Another research highlighted the importance of binding site hydration in enhancing the affinity of triazole derivatives for their targets, suggesting that modifications to the triazole structure could improve their therapeutic profiles .
  • Pharmacological Applications : The compound's unique structural features make it suitable for further development in drug discovery processes aimed at various therapeutic areas including antibacterial and anti-inflammatory applications .

Properties

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.69 g/mol

IUPAC Name

ethyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N4O2.ClH/c1-2-15-9(14)8-11-7(12-13-8)6-4-3-5-10-6;/h6,10H,2-5H2,1H3,(H,11,12,13);1H

InChI Key

MTGYNPHHURZKHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCCN2.Cl

Origin of Product

United States

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